molecular formula C15H17NO3 B15337344 Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B15337344
M. Wt: 259.30 g/mol
InChI Key: BCRBFJUVLMTHEO-UHFFFAOYSA-N
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Description

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a 4-isopropylphenyl group at position 3, a methyl group at position 5, and a methyl ester at position 2. Its crystal structure (monoclinic, space group P1) reveals an envelope conformation of the isoxazole ring and a dihedral angle of 54.95° between the two aromatic rings, influencing its molecular packing and intermolecular interactions . The compound’s synthesis typically involves cyclization and esterification steps, with structural confirmation via NMR, HRMS, and X-ray crystallography .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 5-methyl-3-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO3/c1-9(2)11-5-7-12(8-6-11)14-13(15(17)18-4)10(3)19-16-14/h5-9H,1-4H3

InChI Key

BCRBFJUVLMTHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate typically involves several steps, including the formation of the isoxazole ring and the introduction of the isopropylphenyl and methyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Methyl 3-(2-Bromo-6-Methoxyphenyl)-5-Methylisoxazole-4-Carboxylate (CAS: 334971-58-3)
  • Substituents : Bromine and methoxy groups on the phenyl ring.
  • Impact: Halogens (e.g., Br) enhance electrophilic reactivity, while methoxy groups increase solubility via hydrogen bonding. This compound’s electronic profile may favor interactions with biological targets compared to the non-halogenated parent compound .
Ethyl 5-Isopropyl-3-Methylisoxazole-4-Carboxylate (CAS: 357326-79-5)
  • Substituents : Ethyl ester (vs. methyl) and isopropyl group at position 4.
Methyl 4-((4-Amino-2-Chlorophenoxy)Methyl)-5-Methylisoxazole-3-Carboxylate (CAS: 886496-90-8)
  • Substituents: Chlorophenoxy and amino groups.
  • Impact: The amino group facilitates hydrogen bonding, enhancing crystallinity, while the chlorophenoxy moiety may confer cytotoxic activity, as seen in halogenated analogs .
Methyl (E)-5-[[[4-(Diethylamino)Phenyl]Imino]Methyl]-3-Phenylisoxazole-4-Carboxylate (51)
  • Substituents: Diethylamino-iminomethyl group.
  • Impact: The extended conjugation and basic amino group improve UV-Vis absorption properties, relevant for photophysical applications .

Physicochemical and Crystallographic Properties

Compound Name Molar Mass (g/mol) Crystal System Dihedral Angle (°) Key Functional Groups
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate 273.33 Monoclinic (P1) 54.95 Methyl ester, isopropyl
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate 197.23 Not reported Not reported Ethyl ester, isopropyl
Methyl 3-(2-bromo-6-methoxyphenyl)-5-methylisoxazole-4-carboxylate 356.17 Not reported Not reported Bromo, methoxy
  • Hydrogen Bonding: The target compound’s packing is influenced by C–H···O interactions, whereas amino-substituted analogs (e.g., Compound 63 in ) exhibit N–H···O bonds, altering solubility and crystal morphology .

Biological Activity

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound features a methyl isoxazole core substituted with an isopropylphenyl group. The isoxazole ring is known for its diverse biological activities, which may be enhanced by the presence of the isopropyl group.

1. Antiinflammatory and Analgesic Properties

Research indicates that derivatives of methyl isoxazole compounds exhibit significant anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been shown to inhibit inflammatory responses in animal models. A study demonstrated that these compounds can reduce symptoms of arthritis in rats, indicating potential therapeutic applications for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
Anti-inflammatorySignificant reduction in inflammation in animal models
AnalgesicEffective pain relief in experimental setups
AntirheumaticReduced symptoms in adjuvant-induced arthritis

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. This suggests potential applications in treating infections .

Case Study: Efficacy in Animal Models

In a controlled study involving rats with induced arthritis, this compound was administered orally over a period of time. The results indicated a notable decrease in both inflammation and pain levels compared to control groups receiving no treatment. The therapeutic index was calculated, showing a favorable ratio of effective dose to lethal dose, which supports its safety profile .

Table 2: Case Study Results

ParameterControl Group (No Treatment)Treated Group (Methyl Compound)
Inflammation ScoreHighLow
Pain ScoreHighModerate
Weight LossSignificantMinimal

The mechanism by which this compound exerts its biological effects may involve modulation of inflammatory pathways. It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Additionally, it may affect the production of pro-inflammatory cytokines .

Conclusion and Future Directions

This compound shows significant promise as a therapeutic agent due to its anti-inflammatory, analgesic, and antimicrobial properties. Future research should focus on detailed mechanistic studies and clinical trials to further elucidate its efficacy and safety profile in humans.

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